molecular formula C12H7ClN4O2S B2935400 6-chloro-4-hydroxy-N-(1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide CAS No. 955313-99-2

6-chloro-4-hydroxy-N-(1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide

Cat. No.: B2935400
CAS No.: 955313-99-2
M. Wt: 306.72
InChI Key: AQURYDILHILLBM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the use of N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The targeted 1,3,4-thiadiazolyl derivatives are prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .


Molecular Structure Analysis

The molecular structure of this compound is based on a quinoline nucleus, which is a nitrogen-containing bicyclic compound . The 1,3,4-thiadiazole moiety is also present in the structure .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the treatment of 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one with methyl hydrazinecarbodithioate or hydrazinecarbothioamide . This affords 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives .

Scientific Research Applications

Synthesis and Chemical Transformations

Research has demonstrated various synthetic pathways and transformations of related quinoline derivatives, highlighting the versatility of these compounds in chemical synthesis. For instance, the reaction of epichlorohydrin with aromatic amines has led to the creation of benzo[f]quinolines and their derivatives through processes involving polyphosphoric or phosphoric acids, showcasing the compound's role in synthesizing complex heterocyclic structures S. I. Kutkevichus & K. S. Sherenas, 1970. Similarly, the synthesis of 4-hydroxy-2-methylquinoline-6-carbohydrazide and its subsequent reactions to form phenylhydrazinecarbotioamide and quinolyl-substituted triazole and thiadiazole derivatives illustrate the compound's utility in generating diverse heterocyclic compounds I. Aleksanyan & L. Hambardzumyan, 2019.

Photocatalytic and Magnetic Properties

A study on octamolybdate complexes constructed from a related quinoline–imidazole–monoamide ligand reveals the compound's potential in forming structures with significant electrocatalytic activities and photocatalytic properties for degrading organic dyes. This research highlights the application of quinoline derivatives in environmental chemistry and materials science Lei Li et al., 2020.

Antimicrobial Activity

Quinoline derivatives have been synthesized and evaluated for their antimicrobial activities, showcasing the potential of these compounds in developing new antibacterial and antifungal agents. The synthesis of novel quinoline derivatives incorporating pyridine and 1,3,4-thiadiazole moieties, and their evaluation against various microorganisms, underlines the role of quinoline compounds in medicinal chemistry and drug development Ankit J. Patel et al., 2022.

Properties

IUPAC Name

6-chloro-4-oxo-N-(1,3,4-thiadiazol-2-yl)-1H-quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN4O2S/c13-6-1-2-9-7(3-6)10(18)8(4-14-9)11(19)16-12-17-15-5-20-12/h1-5H,(H,14,18)(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQURYDILHILLBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)C(=CN2)C(=O)NC3=NN=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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